molecular formula C20H23N3O4 B6574719 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea CAS No. 1203381-24-1

3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea

Cat. No.: B6574719
CAS No.: 1203381-24-1
M. Wt: 369.4 g/mol
InChI Key: OLXPTZKXCZZIGS-UHFFFAOYSA-N
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Description

This compound is a urea derivative, containing a tetrahydroquinoline and a methoxyphenyl group. Urea derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The tetrahydroquinoline moiety is a common structural feature in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Pictet-Spengler reaction or similar cyclization . The urea linkage could be formed through a reaction between an amine and an isocyanate or a carbamate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline and methoxyphenyl groups, as well as the urea linkage. These functional groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and carbamic acid . The tetrahydroquinoline ring might also undergo various transformations depending on the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the urea linkage could enhance its solubility in polar solvents, while the tetrahydroquinoline and methoxyphenyl groups could contribute to its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many urea derivatives exert their effects by interacting with various enzymes or receptors . The tetrahydroquinoline moiety might also contribute to the compound’s biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate precautions should be taken when handling it to minimize potential risks .

Future Directions

Future research could focus on further elucidating the compound’s biological activities and mechanism of action, as well as optimizing its synthesis. The compound’s structure could also be modified to enhance its activity or improve its pharmacokinetic properties .

Properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-13-19(24)23-11-5-6-14-9-10-15(12-17(14)23)21-20(25)22-16-7-3-4-8-18(16)27-2/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXPTZKXCZZIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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